

2-Fluoro-5-nitrobenzenesulfonyl chloride

molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-5-nitrobenzenesulfonyl chloride

Cat. No.: B1314342

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **2-Fluoro-5-nitrobenzenesulfonyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and properties of **2-Fluoro-5-nitrobenzenesulfonyl chloride**, a key reagent in organic synthesis and drug discovery.

Molecular Structure and Properties

2-Fluoro-5-nitrobenzenesulfonyl chloride is a substituted aromatic compound with the chemical formula $C_6H_3ClNO_4S$.^[1] Its structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and a sulfonyl chloride group.

Key Identifiers:

Property	Value
IUPAC Name	2-fluoro-5-nitrobenzenesulfonyl chloride[1]
CAS Number	713-21-3[1]
Molecular Weight	239.61 g/mol [1]
SMILES	C1=CC(=C(C=C1--INVALID-LINK--[O-])S(=O)(=O)Cl)F[1]

At present, detailed crystallographic data, including specific bond lengths and angles for **2-Fluoro-5-nitrobenzenesulfonyl chloride**, are not publicly available in crystallographic databases. However, the molecular structure can be inferred from its constituent parts and spectroscopic data of analogous compounds. The geometry around the sulfur atom in the sulfonyl chloride group is expected to be tetrahedral. The benzene ring is planar, with the substituents causing some distortion from a perfect hexagonal geometry.

Synthesis

A documented method for the synthesis of **2-Fluoro-5-nitrobenzenesulfonyl chloride** involves a two-step procedure starting from difluoronitrobenzenes.[2] This process includes a regioselective reaction with phenylmethanethiol followed by oxidative cleavage of the resulting thioether with chlorine.[2]

Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzenesulfonyl chloride[2]

Step 1: Synthesis of the Thioether Intermediate

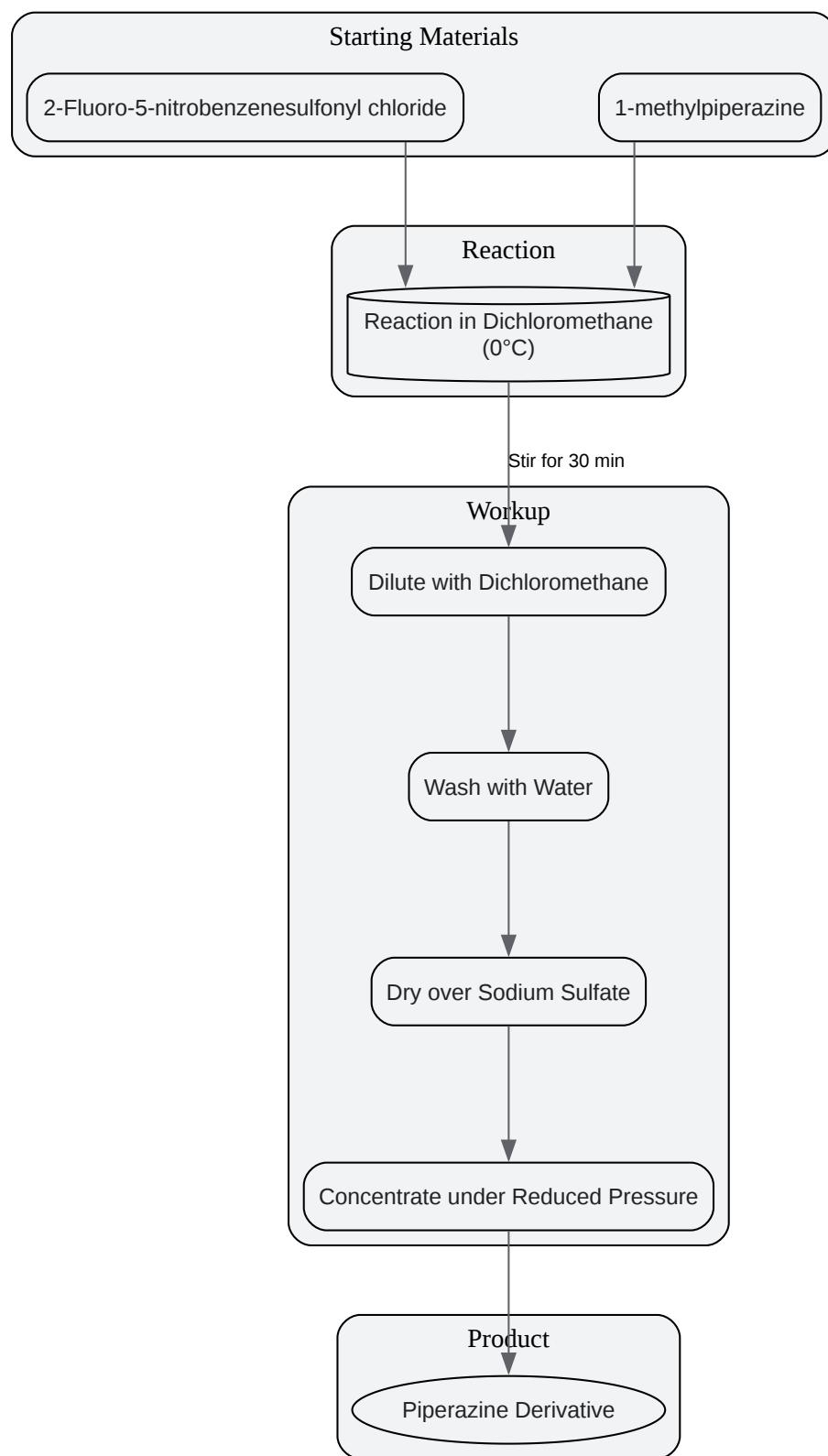
- A solution of the appropriate difluoronitrobenzene is reacted with phenylmethanethiol. The regioselectivity of this nucleophilic aromatic substitution is crucial for the formation of the desired isomer.

Step 2: Oxidative Cleavage to the Sulfonyl Chloride

- The thioether intermediate from Step 1 is dissolved in a suitable solvent, such as dichloromethane.

- The solution is then saturated with chlorine gas while maintaining a vigorously stirred emulsion with an equal volume of water.
- This oxidative cleavage reaction converts the thioether into the corresponding sulfonyl chloride.
- The final product, **2-Fluoro-5-nitrobenzenesulfonyl chloride**, is then isolated by extraction.

Reactivity and Applications


2-Fluoro-5-nitrobenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily due to the reactivity of its sulfonyl chloride group. This functional group readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and thioesters, respectively.

The presence of the fluorine and nitro groups on the aromatic ring also influences its reactivity and provides further handles for chemical modification. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of subsequent transformations.

A notable application of **2-Fluoro-5-nitrobenzenesulfonyl chloride** is in the synthesis of more complex molecules for drug discovery. For example, it has been used in the preparation of prodrug compounds.

Workflow: Synthesis of a Piperazine Derivative

The following diagram illustrates a typical synthetic workflow involving **2-Fluoro-5-nitrobenzenesulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a piperazine derivative.

Spectroscopic Data

While a comprehensive public database of experimental spectra for **2-Fluoro-5-nitrobenzenesulfonyl chloride** is not readily available, the expected spectroscopic features can be predicted.

- ^1H NMR: The proton NMR spectrum would show signals in the aromatic region, with coupling patterns and chemical shifts influenced by the electron-withdrawing nitro and sulfonyl chloride groups and the electron-donating fluorine atom.
- ^{13}C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached functional groups.
- ^{19}F NMR: The fluorine NMR spectrum would exhibit a single resonance, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.
- IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the S=O stretches of the sulfonyl chloride group (typically in the regions of $1370\text{-}1410\text{ cm}^{-1}$ and $1166\text{-}1204\text{ cm}^{-1}$), the N-O stretches of the nitro group, and C-F and C-S bonds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US11661404B2 - Prodrug compounds activated by AKR1C3 and their use for treating hyperproliferative disorders - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Fluoro-5-nitrobenzenesulfonyl chloride molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314342#2-fluoro-5-nitrobenzenesulfonyl-chloride-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com